molecular formula C12H11IN2O2 B12895293 Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester CAS No. 829666-40-2

Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester

Cat. No.: B12895293
CAS No.: 829666-40-2
M. Wt: 342.13 g/mol
InChI Key: DONLELQVTHRFNA-UHFFFAOYSA-N
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Description

8-Iodoquinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H11IN2O2 and a molecular weight of 342.13 g/mol . It is an amine derivative and is known for its applications in various scientific fields.

Preparation Methods

The synthesis of 8-Iodoquinolin-7-yl dimethylcarbamate involves several steps. One common method includes the halogenation of quinoline derivatives. For instance, a metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines can be achieved using trihaloisocyanuric acid as a halogen source under air at room temperature . This method provides a highly economical route to halogenated quinolines with excellent functional group tolerance.

Chemical Reactions Analysis

8-Iodoquinolin-7-yl dimethylcarbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to interfere with metal ion homeostasis and disrupt cell membranes . This compound may also act as a metal chelator, affecting various biological processes.

Comparison with Similar Compounds

8-Iodoquinolin-7-yl dimethylcarbamate can be compared with other quinoline derivatives such as:

These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the uniqueness of 8-Iodoquinolin-7-yl dimethylcarbamate in its diverse applications.

Biological Activity

Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a dimethyl carbamate group attached to an 8-iodo-7-quinolinyl moiety. Its molecular formula is C12_{12}H12_{12}N2_2O2_2I, with a molecular weight of approximately 328.14 g/mol. The presence of the iodine atom and the quinoline ring enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that carbamic acid derivatives, particularly those with quinoline structures, exhibit anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression . The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression that may suppress tumor growth.

Antimicrobial Activity

The compound has demonstrated effectiveness against various bacterial strains. Quinoline derivatives have been evaluated for their antibacterial properties, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial enzyme systems critical for survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The iodine atom enhances binding affinity to enzymes and receptors, while the carbamate group facilitates interactions through hydrogen bonding and hydrophobic effects. This dual interaction profile is essential for its efficacy as a therapeutic agent .

Case Studies and Research Findings

  • Anticancer Efficacy : A study involving a series of quinoline derivatives showed that those with similar structural features to this compound exhibited potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The most effective compounds were noted to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Evaluation : In vitro studies have demonstrated that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis more effectively than standard treatments like isoniazid. The mechanism appears to involve disruption of metabolic pathways essential for bacterial replication .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateHDAC inhibition; enzyme interaction
Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl esterModerateHighEnzyme inhibition; disruption of metabolism
Carbamic acid, diethyl-, 8-iodo-7-quinolinyl esterLowHighDisruption of cell wall synthesis

Properties

CAS No.

829666-40-2

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

(8-iodoquinolin-7-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-9-6-5-8-4-3-7-14-11(8)10(9)13/h3-7H,1-2H3

InChI Key

DONLELQVTHRFNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I

Origin of Product

United States

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